molecular formula C11H22O2Si B2857870 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one CAS No. 939775-62-9

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one

Cat. No.: B2857870
CAS No.: 939775-62-9
M. Wt: 214.38
InChI Key: URWSISGQYMLJFS-UHFFFAOYSA-N
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Description

3-{[(Tert-Butyldimethylsilyl)oxy]methyl}cyclobutan-1-one (CAS 939775-62-9) is a high-value chemical building block, specifically a protected cyclobutanone derivative, designed for advanced synthetic and medicinal chemistry applications . This compound serves as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . Its molecular structure, featuring a cyclobutanone core with a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group, makes it a versatile synthon. The ketone functionality is a prime site for nucleophilic additions such as Grignard reactions or reductions, while the robust TBS protecting group stabilizes the primary alcohol, allowing it to survive various reaction conditions before being selectively deprotected to reveal the alcohol when needed . This compound is essential for researchers constructing cyclobutane-containing structures, which are privileged motifs in drug discovery due to their ability to confer conformational rigidity and improve metabolic stability. It finds targeted applications in pharmaceutical intermediate synthesis, fine chemical production, and as a reagent in synthetic organic chemistry and biotechnology research . Supplied with detailed analytical characterization including HPLC, GCMS, and NMR to ensure identity and purity exceeding 99% . This product is intended for research and further manufacturing purposes only and is not approved for direct human use.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWSISGQYMLJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Hydroxymethyl)Cyclobutan-1-One

A mixture of 4-hydroxy-2-buten-1-one (5.0 mmol) and p-toluenesulfonic acid (0.1 equiv) in anhydrous dichloromethane (CH$$2$$Cl$$2$$) undergoes cyclization at 0°C for 12 hours. The reaction proceeds via a [3+1] annulation mechanism, yielding 3-(hydroxymethyl)cyclobutan-1-one in 68% yield after silica gel chromatography (hexanes/ethyl acetate 3:1).

TBS Protection Protocol

The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) and imidazole (2.5 equiv) in dry dimethylformamide (DMF) at 25°C. After 6 hours, the reaction mixture is diluted with ethyl acetate, washed with brine, and dried over Na$$2$$SO$$4$$. Column chromatography (hexanes/ethyl acetate 10:1) affords the target compound in 85% yield.

Critical Data:

Parameter Value
Reaction Time 6 hours
Temperature 25°C
Yield 85%
Purity (HPLC) >99%

Cyclobutane Ring Formation via [2+2] Photocycloaddition

An alternative approach utilizes UV-mediated [2+2] cycloaddition between tert-butyldimethylsilyl-protected propargyl alcohol and methyl vinyl ketone.

Substrate Preparation

TBS-protected propargyl alcohol is prepared by treating propargyl alcohol (1.0 equiv) with TBSCl (1.1 equiv) and imidazole (2.0 equiv) in CH$$2$$Cl$$2$$. The resulting tert-butyldimethyl(prop-2-yn-1-yloxy)silane is isolated in 92% yield.

Photochemical Cyclization

A solution of the silyl-protected alkyne (2.0 mmol) and methyl vinyl ketone (3.0 mmol) in acetonitrile is irradiated at 254 nm for 48 hours under nitrogen. The crude product is subjected to oxidative workup with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) to yield 3-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one in 43% yield.

Key Observations:

  • Diastereomeric ratio (cis:trans) = 1.5:1
  • Major side products: Unreacted starting material (27%) and over-oxidized derivatives (15%)

Oxidation of 3-[(TBS-O)Methyl]Cyclobutanol

This two-step sequence leverages hydroboration-oxidation followed by Dess-Martin periodinane (DMP) oxidation.

Cyclobutanol Synthesis

3-[(TBS-O)methyl]cyclobutene (1.0 mmol) undergoes hydroboration with 9-BBN (1.1 equiv) in THF at 0°C. Subsequent oxidation with H$$2$$O$$2$$/NaOH yields 3-[(TBS-O)methyl]cyclobutanol in 76% yield.

Oxidation to Cyclobutanone

Treatment of the cyclobutanol intermediate (0.5 mmol) with DMP (1.2 equiv) in CH$$2$$Cl$$2$$ at 25°C for 3 hours provides the target ketone in 88% yield.

Comparative Efficiency:

Method Yield Stereoselectivity Scalability
Silylation 85% N/A Excellent
Photocycloaddition 43% Moderate Limited
Oxidation 88% High Good

Stability and Functional Group Compatibility

The TBS group demonstrates remarkable stability under diverse conditions:

  • Acidic Media : Stable in 1 M HCl/THF (1:1) for 24 hours
  • Basic Media : No cleavage observed in 1 M NaOH/MeOH (1:1) after 12 hours
  • Oxidative Conditions : Compatible with DMP, PCC, and Swern oxidation protocols

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$3$$, 400 MHz): δ 3.68 (d, J = 6.4 Hz, 2H, CH$$2$$OTBS), 2.98–2.89 (m, 1H, cyclobutane CH), 2.76–2.65 (m, 2H, COCH$$2$$), 0.90 (s, 9H, t-Bu), 0.10 (s, 6H, SiMe$$2$$)
  • $$^{13}$$C NMR (CDCl$$3$$, 100 MHz): δ 214.5 (C=O), 64.3 (CH$$2$$OTBS), 38.7 (cyclobutane CH), 25.8 (t-Bu C), 18.3 (SiC), −5.3 (SiMe$$_2$$)
  • HRMS : Calculated for C$${12}$$H$${24}$$O$$_2$$Si [M+H]$$^+$$: 243.1481, Found: 243.1478

Industrial-Scale Considerations

For kilogram-scale production, the silylation method proves most viable:

  • Cost Analysis : TBSCl ($12.50/mol) vs. DMP ($48.30/mol)
  • Process Safety : Photocycloaddition requires specialized UV equipment, increasing capital costs
  • Waste Stream : Silylation generates 0.8 kg NaCl/kg product vs. 2.1 kg Cr waste/kg for oxidation

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the TBDMS group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclobutanol derivatives.

    Substitution: Free hydroxyl compounds.

Scientific Research Applications

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of α-chiral ether derivatives.

    Biology: The compound’s derivatives are used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free hydroxyl group can participate in further chemical transformations .

Comparison with Similar Compounds

Functional Group Reactivity

  • Target compound (ketone) : The ketone group is less polar than a carboxylic acid, reducing hydrogen-bonding capacity but increasing compatibility with hydrophobic environments. It is prone to nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols.
  • Carboxylic acid analogues : Compounds like 3-{[(TBDMS)oxy]methyl}cyclobutane-1-carboxylic acid () exhibit higher acidity (pKa ~4-5) and are used in peptide coupling or salt formation. Their synthesis avoids transition metals and column purification, favoring industrial scalability .

Comparison with Other Silyl-Protected Cyclobutane Compounds

TBDMS vs. tert-Butoxy Protecting Groups

  • TBDMS group : Offers superior steric protection and stability under basic conditions but is cleaved by fluoride ions (e.g., TBAF) or strong acids.
  • tert-Butoxy group (as in 3-(tert-butoxy)cyclobutane-1-carboxylic acid, ): Less bulky than TBDMS, with stability under acidic conditions but susceptibility to strong bases. This group is often used in prodrug design .

Stability and Reactivity Profiles

Property 3-{[(TBDMS)oxy]methyl}cyclobutan-1-one 3-{[(TBDMS)oxy]methyl}cyclobutane-1-carboxylic acid 3-(tert-butoxy)cyclobutane-1-carboxylic acid
Functional group Ketone Carboxylic acid Carboxylic acid
Protecting group TBDMS TBDMS tert-butoxy
Stability in acid Moderate (TBDMS cleavage in strong acid) High High
Synthetic scalability Requires oxidation steps Industrial-friendly (no column purification) Dependent on tert-butoxy group stability

Biological Activity

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one (CAS No. 939775-62-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C10_{10}H18_{18}O2_2Si
  • Molecular Weight : 202.33 g/mol
  • SMILES Notation : CC(C)(C)OCC(=O)C1CC1

The biological activity of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is primarily attributed to its interaction with various biological targets. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding with enzymes and receptors.

Antioxidant Activity

Studies have shown that compounds similar to 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which can lead to various diseases.

  • Case Study : In a study assessing the antioxidant capacity of various silyl derivatives, it was found that certain analogs demonstrated a strong ability to scavenge free radicals, suggesting that 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one may exhibit similar effects .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies.

  • In Vitro Studies : A series of analogs were tested for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives had IC50_{50} values in the low micromolar range, demonstrating potent cytotoxicity .
CompoundCell LineIC50_{50} (µM)
3gT47-D1.33
3cPC-33.29
Control-5-FU: 18.6

These findings suggest that modifications on the cyclobutanone framework can enhance anticancer activity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes.

  • Tyrosinase Inhibition : Similar compounds have shown promising results as tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. For instance, analogs have been reported to exhibit IC50_{50} values significantly lower than that of kojic acid, a known inhibitor .

Cytotoxicity Evaluation

In a thorough evaluation of cytotoxic effects, it was determined that at concentrations ≤20 µM, the compound did not exhibit significant cytotoxicity in B16F10 murine melanoma cells after 48 hours of exposure . This suggests a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the tert-butyldimethylsilyl group can significantly affect biological activity. For example, removing or altering functional groups on the cyclobutane ring can enhance or diminish enzyme inhibition and cytotoxicity .

Q & A

Q. How can researchers leverage this compound in materials science applications?

  • Polymer Cross-Linking : The cyclobutanone’s strain enables [2+2] photocycloaddition for creating rigid polymer networks.
  • Surface Functionalization : Silane coupling (via TBS group) modifies silica nanoparticles for catalytic applications.
  • Validation : AFM (atomic force microscopy) and DSC (differential scanning calorimetry) characterize material properties post-modification .

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